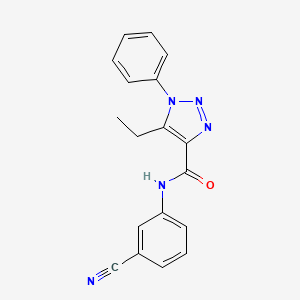
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Esterification: Formation of ester bonds between carboxylic acids and alcohols.
Amidation: Formation of amide bonds between carboxylic acids and amines.
Oxidation and Reduction: Introduction of oxo groups and reduction of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Sequential addition of reagents and purification of intermediates.
Continuous Flow Chemistry: Streamlined synthesis with continuous input of reactants and output of products, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming oxo groups or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming alcohols or amines.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis of derivatives.
Biology: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the synthesis of other complex molecules or as a functional additive in materials.
Mécanisme D'action
The mechanism of action of Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors on cell surfaces, triggering downstream signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways, affecting cellular processes.
Membrane Interaction: Integration into cell membranes, altering their properties and affecting cell function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate: can be compared with other long-chain esters and amides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and long hydrocarbon chain, which may confer unique properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C49H92N2O7 |
|---|---|
Poids moléculaire |
821.3 g/mol |
Nom IUPAC |
nonyl 8-[3-(3,5-dioxomorpholin-4-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H92N2O7/c1-4-7-10-13-16-25-32-42-57-48(54)36-28-21-17-23-30-38-50(40-33-41-51-46(52)43-56-44-47(51)53)39-31-24-18-22-29-37-49(55)58-45(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h45H,4-44H2,1-3H3 |
Clé InChI |
GEWMCTHTNNLJMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1C(=O)COCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)

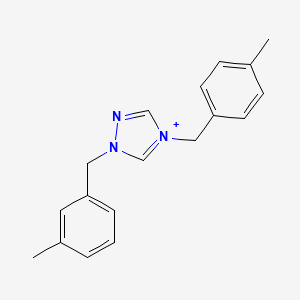
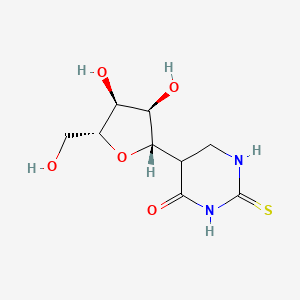
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)
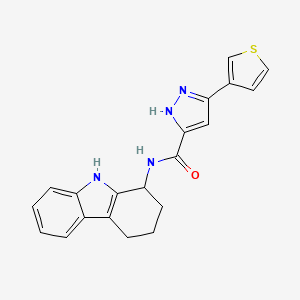



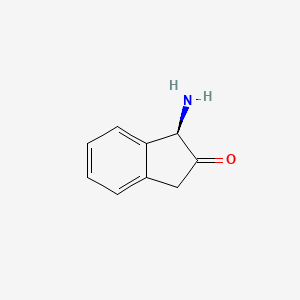

![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)

